N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899993-38-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
The molecular formula of the compound is C18H22N4O4S, with a molecular weight of 390.5 g/mol. The compound features a complex structure that includes a 5-methylisoxazole moiety and a tetrahydrofuran-substituted cyclopentapyrimidine core.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. For example, studies involving pyrimidine derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies utilized the MTT assay to evaluate cell viability and indicated that certain modifications to the pyrimidine structure enhance anticancer activity .
The proposed mechanism through which these compounds exert their biological effects includes the inhibition of key enzymes involved in cellular proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as EGFR (epidermal growth factor receptor), which is pivotal in cancer cell signaling pathways .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives showed that modifications at specific positions significantly increased their anticancer activity. The derivatives were tested against various cancer cell lines using the MTT assay. The results indicated that compounds with a tetrahydrofuran moiety exhibited enhanced potency compared to those lacking this feature .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, a related isoxazole derivative demonstrated effective inhibition against M. tuberculosis. The compound was tested in vitro against several strains, showing moderate to good activity levels. The results suggest that structural features such as thioacetamide groups contribute to enhanced antimicrobial efficacy .
Data Summary
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-8-15(21-26-11)19-16(23)10-27-17-13-5-2-6-14(13)22(18(24)20-17)9-12-4-3-7-25-12/h8,12H,2-7,9-10H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBFTBKAPMVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.